![molecular formula C25H18N2O2 B4537901 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B4537901.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(1-naphthyl)acetamide
Description
Synthesis Analysis
The synthesis of derivatives similar to N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(1-naphthyl)acetamide often involves multistep synthetic routes starting from specific precursors. For instance, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides have been synthesized starting from the common intermediate 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide. These compounds were elucidated using IR, NMR, and mass spectra along with elemental analysis, indicating a detailed synthetic route that could be adapted for the synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(1-naphthyl)acetamide (Ramalingam et al., 2019).
Molecular Structure Analysis
Molecular structure analysis, such as single-crystal X-ray diffraction, provides insights into the arrangement of atoms within a compound. For related compounds, this analysis has shown stabilization by N-H···O and C-H···O contacts, and weak C-H···π and Se···N interactions, suggesting that similar non-covalent interactions could stabilize the crystal packing of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(1-naphthyl)acetamide (Gouda et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(1-naphthyl)acetamide derivatives are diverse and can lead to various biologically active compounds. For example, reactions with aromatic amines have produced 2-acylamino-3-arylamino-1,4-naphthoquinones, showcasing the reactivity of the naphthyl acetamide moiety and suggesting potential chemical transformations for our target compound (Agarwal & Mital, 1976).
Physical Properties Analysis
The physical properties, such as solubility and emission spectrum, of related compounds indicate that they are soluble in common organic solvents and exhibit composite emission spectra. This suggests that N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(1-naphthyl)acetamide might also have interesting optical properties worth exploring (Jin et al., 2009).
properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O2/c28-24(16-19-8-5-7-17-6-1-2-9-21(17)19)26-20-14-12-18(13-15-20)25-27-22-10-3-4-11-23(22)29-25/h1-15H,16H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFYWSUHNGFCAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(1-naphthyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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